molecular formula C17H17F2NO3S B2710433 3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide CAS No. 1049358-09-9

3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2710433
CAS No.: 1049358-09-9
M. Wt: 353.38
InChI Key: VFECNPURQAPZTG-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of fluorine, cyclopropyl, and methoxy groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, including the formation of the cyclopropyl group, introduction of fluorine atoms, and sulfonamide formation. Common synthetic routes may involve:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonamide Formation: This step typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzoic acid derivative, while reduction of the sulfonamide group can produce a primary amine.

Scientific Research Applications

3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms and cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide
  • 3-chloro-N-((1-(4-chlorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide
  • 3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-hydroxybenzenesulfonamide

Uniqueness

3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3-fluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3S/c1-23-16-7-6-14(10-15(16)19)24(21,22)20-11-17(8-9-17)12-2-4-13(18)5-3-12/h2-7,10,20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFECNPURQAPZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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